N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of signal transducer and activator of transcription 3 (STAT3), which is a target for cancer treatment .
Preparation Methods
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide typically involves the combination of a benzimidazole derivative with a thiadiazole derivative. One common method involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 1-phenyl-1H-benzo[d]imidazole-5-carboxylic acid under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane .
Chemical Reactions Analysis
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an inhibitor of STAT3, which plays a role in cell growth and apoptosis.
Mechanism of Action
The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves the inhibition of STAT3. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent dimerization. This inhibition blocks the translocation of STAT3 to the nucleus, thereby preventing the transcription of genes involved in cell proliferation and survival .
Comparison with Similar Compounds
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide can be compared with other similar compounds such as:
1,3,4-thiadiazole derivatives: These compounds also exhibit anticancer properties and are studied for their potential therapeutic applications.
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities, these compounds share structural similarities with the target compound.
Imidazole derivatives: These compounds are widely used in medicinal chemistry for their diverse biological activities.
The uniqueness of this compound lies in its dual functionality, combining the properties of both thiadiazole and benzimidazole moieties, making it a potent inhibitor of STAT3 and a promising candidate for cancer therapy .
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5OS/c1-11-20-21-17(24-11)19-16(23)12-7-8-15-14(9-12)18-10-22(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLWHWWCGSQZKHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.